5-Ethyl-1,3-dihydro-1-(2,3,5,6-tetrafluorophenyl)-2H-indol-2-one 5-Ethyl-1,3-dihydro-1-(2,3,5,6-tetrafluorophenyl)-2H-indol-2-one
Brand Name: Vulcanchem
CAS No.: 220991-61-7
VCID: VC21169961
InChI: InChI=1S/C16H11F4NO/c1-2-8-3-4-12-9(5-8)6-13(22)21(12)16-14(19)10(17)7-11(18)15(16)20/h3-5,7H,2,6H2,1H3
SMILES: CCC1=CC2=C(C=C1)N(C(=O)C2)C3=C(C(=CC(=C3F)F)F)F
Molecular Formula: C16H11F4NO
Molecular Weight: 309.26 g/mol

5-Ethyl-1,3-dihydro-1-(2,3,5,6-tetrafluorophenyl)-2H-indol-2-one

CAS No.: 220991-61-7

Cat. No.: VC21169961

Molecular Formula: C16H11F4NO

Molecular Weight: 309.26 g/mol

* For research use only. Not for human or veterinary use.

5-Ethyl-1,3-dihydro-1-(2,3,5,6-tetrafluorophenyl)-2H-indol-2-one - 220991-61-7

Specification

CAS No. 220991-61-7
Molecular Formula C16H11F4NO
Molecular Weight 309.26 g/mol
IUPAC Name 5-ethyl-1-(2,3,5,6-tetrafluorophenyl)-3H-indol-2-one
Standard InChI InChI=1S/C16H11F4NO/c1-2-8-3-4-12-9(5-8)6-13(22)21(12)16-14(19)10(17)7-11(18)15(16)20/h3-5,7H,2,6H2,1H3
Standard InChI Key DZTYHNMGAJRMOV-UHFFFAOYSA-N
SMILES CCC1=CC2=C(C=C1)N(C(=O)C2)C3=C(C(=CC(=C3F)F)F)F
Canonical SMILES CCC1=CC2=C(C=C1)N(C(=O)C2)C3=C(C(=CC(=C3F)F)F)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator